Setdb1-ttd-IN-1 -

Setdb1-ttd-IN-1

Catalog Number: EVT-12562140
CAS Number:
Molecular Formula: C28H31N5O2
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Setdb1-ttd-IN-1 involves several key steps that ensure the compound's potency and selectivity. The synthesis methods typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  3. Purification: Following synthesis, the compound is purified using techniques like chromatography to isolate the desired product from by-products.

Technical details indicate that the compound was synthesized following established protocols that involve multiple reaction steps to achieve the final structure with high specificity for the Tudor domain of SETDB1 .

Molecular Structure Analysis

Setdb1-ttd-IN-1 features a unique molecular structure that allows it to interact effectively with the Tudor domain of SETDB1. Key aspects of its molecular structure include:

  • Tudor Domain Interaction: The compound is designed to fit within the binding pockets of the Tudor domain, which consists of three subdomains (TD1, TD2, TD3) that accommodate methylated or acetylated lysine residues.
  • Binding Affinity: Studies have shown that Setdb1-ttd-IN-1 displays a binding affinity characterized by parameters such as KDK_D values derived from surface plasmon resonance assays, indicating its effectiveness in displacing histone peptides from the binding site .

Structural Data

  • Molecular Formula: Specific details about the molecular formula and weight can be obtained from chemical databases or publications detailing its synthesis and characterization.
  • 3D Structure: X-ray crystallography or nuclear magnetic resonance (NMR) studies may provide insights into its three-dimensional conformation when bound to SETDB1.
Chemical Reactions Analysis

Setdb1-ttd-IN-1 undergoes specific chemical reactions that facilitate its interaction with SETDB1:

  • Binding Reactions: The primary reaction involves the binding of Setdb1-ttd-IN-1 to the Tudor domain of SETDB1, inhibiting its methyltransferase activity.
  • Competitive Inhibition: The compound acts as a competitive inhibitor against natural substrates of SETDB1, effectively blocking access to the active site.

Technical details illustrate that assays measuring methyltransferase activity reveal significant inhibition when Setdb1-ttd-IN-1 is present, confirming its role as an effective inhibitor .

Mechanism of Action

The mechanism of action for Setdb1-ttd-IN-1 involves several steps:

  1. Binding to Tudor Domain: The compound binds selectively to the triple Tudor domain of SETDB1.
  2. Inhibition of Methylation: By occupying the binding sites for methylated lysines on histones, Setdb1-ttd-IN-1 prevents SETDB1 from catalyzing methylation reactions on target histones.
  3. Alteration of Gene Expression: This inhibition leads to changes in chromatin structure and gene expression profiles associated with tumor progression.

Data from biochemical assays confirm that this mechanism effectively reduces SETDB1's activity in cellular contexts relevant to cancer biology .

Physical and Chemical Properties Analysis

Setdb1-ttd-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents is crucial for its bioavailability and effectiveness in biological assays.
  • Stability: Stability under physiological conditions affects its potential therapeutic use; studies typically assess degradation rates in biological media.

Relevant data indicate that these properties are optimized during synthesis to ensure maximum efficacy when tested in vitro and potentially in vivo .

Applications

Setdb1-ttd-IN-1 holds promise for various scientific applications:

  • Cancer Research: As an inhibitor of SETDB1, it can be used to study mechanisms of tumorigenesis related to epigenetic modifications.
  • Therapeutic Development: The compound serves as a lead for developing new drugs targeting epigenetic regulators in cancer therapy.
Introduction to SETDB1-TTD as an Epigenetic Drug Target

Biological Significance of SETDB1 Tandem Tudor Domain (TTD) in Chromatin Remodeling

The tandem Tudor domain (TTD) of SETDB1 (SET Domain Bifurcated Histone Lysine Methyltransferase 1) is a critical structural module that facilitates epigenetic regulation through specific recognition of histone post-translational modifications. Located in the N-terminal region of SETDB1, the TTD comprises three Tudor domains that form a bifurcated binding pocket. This architecture allows it to recognize dimethylated or trimethylated lysine 9 on histone H3 (H3K9me2/3) alongside adjacent modifications like H3K14 acetylation (H3K14ac), creating a combinatorial readout essential for precise chromatin targeting [3] [9]. The TTD’s interaction with modified histones recruits SETDB1 to euchromatic regions, enabling its methyltransferase activity to deposit repressive H3K9me3 marks. This action initiates heterochromatin formation, silences transcriptional activity, and stabilizes higher-order chromatin structures [6] [9].

Structurally, the TTD contains two ligand-binding subpockets:

  • Kme-binding pocket: Binds H3K9me2/3 via an aromatic cage formed by conserved residues (e.g., Tyr, Phe).
  • Kac-binding pocket: Accommodates H3K14ac through hydrophobic interactions and hydrogen bonding [8].Druggability assessments classify the Kac pocket as "druggable" (DScore: 0.92), while the Kme pocket is "undruggable" (DScore: 0.75), highlighting the former as a viable site for inhibitor design [8].

Table 1: Structural and Functional Features of SETDB1-TTD

FeatureDescriptionFunctional Consequence
Domain CompositionThree Tudor domains (TTD1-3)Forms bifurcated binding interface
H3K9me2/3 RecognitionAromatic cage residues (Y300, F348, Y386)Anchors SETDB1 to repressed chromatin regions
H3K14ac BindingHydrophobic cleft with hydrogen-bonding residuesStabilizes combinatorial histone mark recognition
Druggability (Kac)DScore: 0.92Amenable to small-molecule inhibition

Role of SETDB1 in Oncogenic Transcriptional Silencing and Disease Pathogenesis

SETDB1 amplification or overexpression is a hallmark of aggressive malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, and osteosarcoma. By depositing H3K9me3 marks, SETDB1 epigenetically silences:

  • Tumor suppressor genes (TSGs): CDKN1A (p21), PTEN, and FHIT, enabling unchecked cell proliferation [2] [6].
  • Endogenous retroviruses (ERVs): Prevents viral element reactivation, which could otherwise trigger antitumor immune responses [9].
  • Differentiation regulators: Suppresses lineage-specific transcription factors (e.g., RUNX2), blocking cellular differentiation and promoting stemness [4] [6].

In hepatocellular carcinoma, SETDB1 overexpression correlates with metastasis and poor survival by activating the AKT pathway via non-histone methylation (AKTK64me3) [3] [6]. Similarly, in breast cancer, it stabilizes mutant p53 through K370 dimethylation (p53K370me2), conferring chemoresistance [6]. SETDB1 also drives immune evasion by repressing immunogenic endogenous retroviruses and upregulating PD-L1, reducing CD8+ T-cell infiltration [6] [9].

Table 2: Oncogenic Pathways Driven by SETDB1 Overexpression

Cancer TypeSilenced TargetsPathogenic ConsequenceClinical Correlation
HepatocellularPTEN, CDKN1AAKT hyperactivation; chemoresistanceMetastasis; 5-year survival < 20%
Breast CancerERVs; p21p53 stabilization; immune evasionEndocrine therapy resistance
OsteosarcomaRUNX2; PPARγBlocked osteoblast differentiation; stemnessMetastatic recurrence
Lung AdenocarcinomaTumor suppressor miRNAsEMT; gefitinib resistancePoor progression-free survival

Rationale for Targeted Inhibition of Protein–Ligand Interactions

Conventional SETDB1 inhibitors targeting the catalytic SET domain face challenges due to structural homology across histone methyltransferases, risking off-target effects. In contrast, the TTD offers a unique allosteric site:

  • Specificity Advantage: The TTD’s bifurcated pocket is structurally distinct from other Tudor domains. Fragment-based screens reveal < 5% cross-reactivity with other Tudor domains (e.g., 53BP1, JMJD2A) [5] [8].
  • Allosteric Regulation: Ligands occupying the Kac pocket disrupt histone peptide binding, preventing chromatin recruitment without altering catalytic SET domain activity [8].
  • Functional Consequences: Inhibition reverses H3K9me3-mediated silencing, reactivating tumor suppressors and immunogenic genes [1] [6].

SETDB1-TTD-IN-1 exemplifies this strategy. As a competitive endogenous binder, it binds TTD with a Kd of 88 nM, stabilizing SETDB1-TTD in cells while paradoxically enhancing methyltransferase activity—likely by altering conformational dynamics [1] [10]. In THP-1 leukemia cells, treatment (2.5–40 µM) modulates 72 genes linked to differentiation and apoptosis, validating target engagement [1] [5].

Table 3: Selectivity Profile of SETDB1-TTD-IN-1

Target DomainKd (μM)ActivityBiological Impact
SETDB1-TTD0.088Competitive inhibitionBlocks H3K9me3 deposition
53BP1 Tudor4.3Weak bindingNo significant cellular effect
JMJD2A Tudor86Negligible bindingNo detectable inhibition
14 Other Tudor Domains> 100InactiveHigh selectivity confirmed

Properties

Product Name

Setdb1-ttd-IN-1

IUPAC Name

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1

InChI Key

NBDJDKAXIGWAIM-XZOQPEGZSA-N

Canonical SMILES

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.